molecular formula C20H18N6O2S B10866724 2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10866724
M. Wt: 406.5 g/mol
InChI Key: KNBWQJMFLLQLEF-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the thiazole ring and the dimethoxyphenyl group. Key reagents include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: Used as a plasticizer in various applications.

    Other Heterocyclic Compounds: Similar compounds with heterocyclic structures are used in medicinal chemistry and materials science.

Uniqueness

What sets 2-[2-(3,4-Dimethoxyphenyl)-8,9-Dimethyl-7H-Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidin-7-Yl]-1,3-Thiazole apart is its combination of multiple heterocyclic rings and functional groups, providing unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole

InChI

InChI=1S/C20H18N6O2S/c1-11-12(2)26(20-21-7-8-29-20)18-16(11)19-23-17(24-25(19)10-22-18)13-5-6-14(27-3)15(9-13)28-4/h5-10H,1-4H3

InChI Key

KNBWQJMFLLQLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=NC=CS5)C

Origin of Product

United States

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